molecular formula C14H11NO5S B2568182 [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794851-82-3

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE

Cat. No.: B2568182
CAS No.: 1794851-82-3
M. Wt: 305.3
InChI Key: CTCYBHXAZKDZSG-UHFFFAOYSA-N
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Description

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety linked to a thiophene ring via a carbamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with Thiophene: The final step involves coupling the carbamoyl benzodioxole with a thiophene derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Friedel-Crafts acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Acylated benzodioxole derivatives.

Mechanism of Action

The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzodioxole moiety and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(6-18-14(17)9-3-4-21-7-9)15-10-1-2-11-12(5-10)20-8-19-11/h1-5,7H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCYBHXAZKDZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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